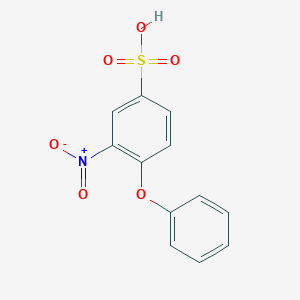
Ethyl 2-(3,3-diallylureido)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3,3-diallylureido)acetate is an organic compound with the molecular formula C11H18N2O3 It is a ureido derivative, characterized by the presence of an ethyl ester group and two allyl groups attached to the nitrogen atoms of the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3,3-diallylureido)acetate typically involves the reaction of ethyl bromoacetate with 3,3-diallylurea. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-(3,3-diallylureido)acetate can undergo various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperoxybenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of epoxides or diols from the allyl groups.
Reduction: Conversion of the ester group to an alcohol.
Substitution: Formation of ureido derivatives with different substituents.
Applications De Recherche Scientifique
Ethyl 2-(3,3-diallylureido)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of Ethyl 2-(3,3-diallylureido)acetate is primarily related to its ability to interact with various molecular targets through its ureido and ester functionalities. The ureido group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity. The ester group can undergo hydrolysis to release active intermediates that may interact with cellular pathways.
Comparaison Avec Des Composés Similaires
Ethyl 2-(3,3-dimethylureido)acetate: Similar structure but with methyl groups instead of allyl groups.
Ethyl 2-(3,3-diphenylureido)acetate: Contains phenyl groups instead of allyl groups.
Ethyl 2-(3,3-diethylureido)acetate: Features ethyl groups instead of allyl groups.
Uniqueness: Ethyl 2-(3,3-diallylureido)acetate is unique due to the presence of allyl groups, which provide additional reactivity and potential for further functionalization. The allyl groups can participate in various chemical reactions, such as polymerization and cross-linking, making this compound versatile for different applications.
Propriétés
Numéro CAS |
78154-03-7 |
|---|---|
Formule moléculaire |
C11H18N2O3 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
ethyl 2-[bis(prop-2-enyl)carbamoylamino]acetate |
InChI |
InChI=1S/C11H18N2O3/c1-4-7-13(8-5-2)11(15)12-9-10(14)16-6-3/h4-5H,1-2,6-9H2,3H3,(H,12,15) |
Clé InChI |
CDXCYGDENJRSMH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNC(=O)N(CC=C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-{(2E)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl}-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B11957704.png)






![2-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11957745.png)

